methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a dichlorophenyl group, and a cyclohepta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohepta[b]thiophene Ring: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Introduction of the Sulfonamide Group: This step involves the reaction of the cyclohepta[b]thiophene intermediate with a sulfonyl chloride, such as 2,5-dichlorobenzenesulfonyl chloride, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides or thiophenes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dichlorophenyl group can engage in hydrophobic interactions. The thiophene ring may also participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- N-(2,5-dichlorophenyl)sulfonyl-3-acetylindole
Uniqueness
Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a thiophene ring in the same molecule is relatively rare and offers opportunities for diverse applications.
Properties
Molecular Formula |
C17H17Cl2NO4S2 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
methyl 2-[(2,5-dichlorophenyl)sulfonylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H17Cl2NO4S2/c1-24-17(21)15-11-5-3-2-4-6-13(11)25-16(15)20-26(22,23)14-9-10(18)7-8-12(14)19/h7-9,20H,2-6H2,1H3 |
InChI Key |
MFZFVBSRDUVINU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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